4-Nitrophenyl alpha-D-glucopyranoside

概要

説明

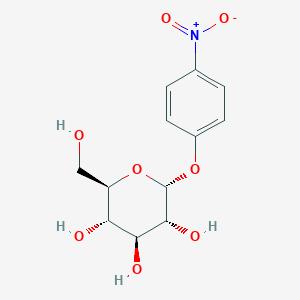

4-Nitrophenyl alpha-D-glucopyranoside (CAS 3767-28-0) is a synthetic chromogenic substrate widely used in biochemical assays to measure alpha-glucosidase activity. Its molecular formula is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol . The compound consists of a glucose moiety linked via an alpha-glycosidic bond to a 4-nitrophenyl group. Upon enzymatic hydrolysis by alpha-glucosidases, it releases yellow-colored 4-nitrophenol, detectable spectrophotometrically at 400–420 nm, enabling quantitative enzyme activity measurements .

Synthesis: The compound is synthesized through glycosylation reactions, often using silver carbonate as a catalyst in dichloromethane .

作用機序

Target of Action

The primary target of 4-Nitrophenyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption in the body .

Mode of Action

4-Nitrophenyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When the enzyme cleaves this substrate, it releases 4-nitrophenol , a compound that can be quantified by colorimetric detection . This interaction allows for the measurement of α-glucosidase activity .

Biochemical Pathways

The action of 4-Nitrophenyl-alpha-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By serving as a substrate for α-glucosidase, it facilitates the breakdown of complex carbohydrates. The release of 4-nitrophenol upon enzymatic cleavage provides a means to monitor and study this biochemical pathway .

Result of Action

The enzymatic cleavage of 4-Nitrophenyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This compound is yellow-colored and can be detected colorimetrically, providing a visual indication of the enzyme’s activity .

生化学分析

Biochemical Properties

4-Nitrophenyl-alpha-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidases, including alpha-glucosidase, lysosomal alpha-glucosidase, and maltase-glucoamylase . When these enzymes interact with 4-Nitrophenyl-alpha-D-glucopyranoside, they catalyze the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol. This reaction is often used to measure enzyme activity and to screen for potential inhibitors of glycosidases .

Cellular Effects

The effects of 4-Nitrophenyl-alpha-D-glucopyranoside on various cell types and cellular processes are primarily related to its role as a substrate for glycosidases. In cells expressing alpha-glucosidase, the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside leads to the production of 4-nitrophenol, which can be detected and quantified . This process is essential for studying enzyme kinetics, cellular metabolism, and the impact of glycosidase inhibitors on cell function .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl-alpha-D-glucopyranoside exerts its effects through its interaction with glycosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol . This reaction is commonly used to study enzyme inhibition, as potential inhibitors can be assessed based on their ability to prevent the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Nitrophenyl-alpha-D-glucopyranoside are critical factors. The compound is generally stable when stored at low temperatures and protected from light . Over time, however, it may degrade, affecting its efficacy in enzymatic assays. Long-term studies have shown that the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside remains consistent under controlled conditions, making it a reliable substrate for extended experiments .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl-alpha-D-glucopyranoside in animal models vary with dosage. At lower doses, the compound is effectively hydrolyzed by glycosidases, allowing for accurate measurement of enzyme activity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

4-Nitrophenyl-alpha-D-glucopyranoside is involved in metabolic pathways related to glycosidase activity. It interacts with enzymes such as alpha-glucosidase, lysosomal alpha-glucosidase, and maltase-glucoamylase, leading to the hydrolysis of the glycosidic bond and the release of 4-nitrophenol . This reaction is essential for studying metabolic flux and the impact of glycosidase inhibitors on cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl-alpha-D-glucopyranoside is transported and distributed based on its interaction with glycosidases. The compound is taken up by cells expressing these enzymes, where it undergoes hydrolysis . The distribution of 4-Nitrophenyl-alpha-D-glucopyranoside is influenced by its solubility and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl-alpha-D-glucopyranoside is primarily determined by the presence of glycosidases in specific cellular compartments. The compound is directed to organelles such as lysosomes, where it interacts with lysosomal alpha-glucosidase . This localization is crucial for studying the activity and function of glycosidases in different cellular contexts .

生物活性

4-Nitrophenyl alpha-D-glucopyranoside (PNPGlc) is a synthetic glycoside widely used in biochemical research, particularly as a substrate for studying enzyme activity. Its biological activity is primarily linked to its role in enzymatic reactions, particularly those involving α-glucosidases. This article will explore the biological activity of PNPGlc, focusing on its enzymatic interactions, structural characteristics, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 253.25 g/mol

- CAS Number : 83767-28-0

The compound features a nitrophenyl group attached to an alpha-D-glucopyranoside moiety, which influences its reactivity and interaction with various enzymes.

Substrate for α-Glucosidases

PNPGlc is primarily recognized as a substrate for α-glucosidase enzymes, which hydrolyze glycosidic bonds in carbohydrates. The hydrolysis of PNPGlc results in the release of 4-nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it an essential tool in studying enzyme kinetics and inhibition.

Table 1: Enzymatic Activity of this compound

Structural Studies

The crystal structure of complexes formed between concanavalin A (Con A) and PNPGlc has been elucidated through X-ray crystallography. These studies reveal that PNPGlc binds to the sugar-binding site of Con A, which is crucial for understanding the specificity and affinity of lectin-carbohydrate interactions.

Key Findings from Structural Analysis :

- The binding mode involves hydrogen bonding interactions that stabilize the complex.

- The presence of a negative electrostatic surface potential in the binding site enhances the interaction with PNPGlc .

Antioxidant Capacity

Research indicates that PNPGlc may have implications in antioxidant activity when used in various biological systems. For example, studies have shown that processing and storage conditions can affect the antioxidant capacity of honey, with PNPGlc serving as a substrate for measuring invertase activity .

Potential Therapeutic Applications

Given its role in inhibiting α-glucosidase activity, PNPGlc has potential applications in managing diabetes by slowing carbohydrate absorption and reducing postprandial glucose levels. This mechanism is particularly relevant for developing anti-diabetic therapies.

Case Studies

- Inhibition Studies : Research demonstrated that compounds similar to PNPGlc exhibited significant inhibition against α-glucosidase, highlighting its potential as a therapeutic agent in diabetes management .

- Antifungal Activity : Some studies have explored the antifungal properties of glycosides, including derivatives of PNPGlc, against pathogenic fungi such as Candida albicans, suggesting broader applications beyond carbohydrate metabolism .

科学的研究の応用

Enzymatic Assays

1. Substrate for α-Glucosidase:

PNPG is primarily used as a chromogenic substrate for the enzyme α-glucosidase. Upon hydrolysis by α-glucosidase, PNPG releases p-nitrophenol, which can be quantitatively measured using spectrophotometry at a wavelength of 400-420 nm. This property makes it an invaluable tool for assessing enzyme activity in various biological samples.

2. Detection of Glucansucrases:

In addition to α-glucosidase, PNPG serves as a substrate for glucansucrases, enzymes that catalyze the synthesis of glucans from sucrose. This application is crucial in understanding the metabolism of carbohydrates in microorganisms and plants .

Diagnostic Applications

1. Renal Disease Diagnosis:

Recent studies have highlighted the use of PNPG in diagnosing renal diseases. The enzyme α-glucosidase is present in renal tubular cells, and its activity can serve as an indicator of renal function. Elevated levels of this enzyme in urine samples can indicate renal injury, making PNPG a useful substrate for clinical diagnostics .

2. Monitoring Diabetes:

PNPG has potential applications in monitoring diabetes through its role in assessing α-glucosidase activity, which is involved in carbohydrate digestion and glucose absorption. By measuring the enzymatic activity using PNPG, researchers can gain insights into the metabolic status of diabetic patients .

Case Studies

Case Study 1: Enzymatic Activity Measurement

In a study conducted to measure α-glucosidase activity in various biological samples, researchers utilized PNPG as a substrate. The results indicated a significant correlation between enzyme activity and glucose levels in diabetic patients, supporting the compound's role in metabolic assessments .

Case Study 2: Diagnostic Testing for Renal Function

A clinical trial employed PNPG to evaluate urinary α-glucosidase levels as biomarkers for renal dysfunction. The study found that patients with acute kidney injury exhibited significantly elevated enzyme activity compared to healthy controls, demonstrating the diagnostic potential of PNPG in renal health monitoring .

Q & A

Basic Research Questions

Q. What is the primary application of 4-nitrophenyl alpha-D-glucopyranoside (α-PNPG) in enzymatic assays?

α-PNPG is widely used as a chromogenic substrate for detecting α-glucosidase activity. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which produces a yellow color measurable at 405 nm. This method is critical for kinetic studies (e.g., determining and ) and inhibitor screening. A typical protocol involves incubating α-PNPG with the enzyme at 37°C, followed by reaction termination with sodium carbonate to stabilize the chromophore .

Q. How is α-PNPG synthesized, and what analytical methods confirm its purity?

Synthesis often involves glycosylation of 4-nitrophenol with protected glucose derivatives. For example, p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized via regioselective acetylation and deprotection steps . Purity is confirmed using NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Crystallographic data (e.g., glycosidic torsion angles) are used to validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using α-PNPG with diverse glycosidases?

Discrepancies in or may arise from enzyme specificity or assay conditions. For instance, α-PNPG hydrolysis rates vary significantly between glucansucrases (e.g., Leuconostoc mesenteroides vs. Streptococcus mutans), necessitating enzyme-specific optimization of pH, temperature, and substrate concentration. Cross-validation with alternative substrates (e.g., 2-chloro-4-nitrophenyl derivatives) and computational docking studies can clarify binding mechanisms .

Q. What strategies improve the sensitivity of α-PNPG-based assays in complex biological matrices?

Coupling α-PNPG with microdialysis-HPLC systems enhances sensitivity by isolating the reaction products (e.g., 4-nitrophenol) from interfering compounds. For low-abundance enzymes, pre-concentration steps or fluorogenic derivatives (e.g., 4-methylumbelliferyl analogs) may be employed. Validation via spiked recovery experiments ensures assay robustness .

Q. How does α-PNPG facilitate the study of carbohydrate-protein interactions in glycobiology?

Derivatives like 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside mimic natural glycoconjugates, enabling precise analysis of glycan-binding proteins (e.g., lectins) and glycosidases. Structural modifications (e.g., sulfation or acetylation) can probe binding specificity, while isothermal titration calorimetry (ITC) quantifies affinity constants .

Q. What are the limitations of α-PNPG in studying enzyme inhibition, and how can they be mitigated?

α-PNPG’s susceptibility to non-specific hydrolysis by β-glucosidases or esterases may yield false positives. Using enzyme-specific inhibitors (e.g., castanospermine for α-glucosidases) or orthogonal assays (e.g., fluorescence polarization) improves specificity. Additionally, kinetic analysis of time-dependent inhibition profiles distinguishes competitive vs. non-competitive mechanisms .

Q. Methodological Considerations

Q. How are α-PNPG derivatives engineered for enhanced substrate specificity?

Introducing electron-withdrawing groups (e.g., chloro or nitro substituents) on the aromatic ring alters electronic absorption and enzyme binding. For example, 2-chloro-4-nitrophenyl-α-D-glucopyranoside exhibits higher specificity for α-glucosidases due to steric and electronic effects, enabling precise kinetic profiling .

Q. What computational tools aid in predicting α-PNPG-enzyme interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model substrate binding to active sites. These tools predict key residues (e.g., catalytic aspartate in glucansucrases) and guide mutagenesis studies to validate mechanistic hypotheses .

類似化合物との比較

The structural and functional diversity of nitrophenyl glycosides allows tailored applications in enzymology. Below is a systematic comparison:

Monosaccharide Derivatives

Key Findings :

- Beta-anomers (e.g., beta-D-glucopyranoside) target distinct enzymes, such as beta-glucosidases in cellulose degradation .

- The N-acetyl group in N-acetyl-beta-D-glucosaminide enhances specificity for lysosomal enzymes, unlike the parent compound .

Disaccharide and Oligosaccharide Derivatives

Key Findings :

- Disaccharides mimic natural substrates more closely, enabling studies on bacterial glucansucrase mechanisms .

- The pentasaccharide derivative is hydrolyzed by human pancreatic amylase into smaller oligosaccharides, aiding in enzyme kinetics analysis .

Structurally Modified Derivatives

Key Findings :

- The benzylidene group in 4,6-benzylidene derivatives restricts enzyme access to specific hydroxyls, revealing substrate binding requirements .

- Chloro-substituted derivatives exhibit faster cleavage rates due to enhanced leaving group stability, improving assay sensitivity .

Non-Glucose Derivatives

Key Findings :

- Beta-glucuronidase assays using 4-nitrophenyl beta-D-glucuronide are critical in detecting bacterial infections (e.g., E. coli) .

Molecular and Physicochemical Data

準備方法

Chemical Synthesis Methods

The synthesis of PNP-α-D-glucoside primarily revolves around the Koenigs-Knorr reaction or its modified variants, which facilitate the formation of the alpha-glycosidic bond between glucose and 4-nitrophenol. Two prominent approaches are discussed below.

Traditional Alkaline Condensation with Sodium Methoxide

A widely cited method involves the use of sodium methoxide in methanol to promote the nucleophilic substitution of a protected glucose derivative with 4-nitrophenol . In a representative procedure :

-

Reaction Setup : 11.7 g of a glucose precursor (assumed to be a peracetylated or otherwise protected glucose derivative) is dissolved in 90 mL of anhydrous methanol.

-

Base Addition : 5.4 g of sodium methoxide is added to the solution under continuous stirring at room temperature.

-

Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), with typical completion times ranging from 4 to 6 hours.

-

Workup : The reaction mixture is treated with 1 g of activated carbon to adsorb colored impurities, followed by filtration and concentration under reduced pressure.

This method yields 3.8 g of crude product (51% yield), which is subsequently purified via column chromatography .

Key Reaction Parameters :

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous methanol | |

| Base | Sodium methoxide (5.4 g) | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 4–6 hours (TLC-monitored) | |

| Yield | 51% after purification |

Alternative Protecting Group Strategies

Historical methods employ acetyl or benzoyl groups to protect hydroxyl moieties on glucose, enabling selective activation at the anomeric position. For instance, Montgomery et al. (1942) utilized peracetylated glucose with hydrogen bromide as an activator, followed by coupling with 4-nitrophenol in the presence of silver oxide . While this approach avoids alkaline conditions, it requires stringent anhydrous environments and offers lower yields (30–40%) compared to modern protocols .

Purification Techniques

The polar nature of PNP-α-D-glucoside and its synthetic by-products necessitates advanced purification methods to achieve >98% purity, as required for enzymatic assays .

Column Chromatography

Silica gel column chromatography with a methanol:dichloromethane (1:6 v/v) eluent system is the most effective method for isolating PNP-α-D-glucoside from unreacted starting materials and nitro-phenolic by-products . A typical protocol involves:

-

Column Packing : Silica gel (200–300 mesh) equilibrated with dichloromethane.

-

Elution Gradient : Stepwise increase in methanol content from 0% to 14.3% (1:6 methanol:dichloromethane).

-

Fraction Analysis : TLC or HPLC to identify product-containing fractions .

Performance Metrics :

Recrystallization

For industrial-scale production, recrystallization from aqueous methanol or ethanol offers a cost-effective alternative. Jermyn (1954) reported optimal recovery by dissolving the crude product in minimal hot methanol (60°C) and cooling to 4°C to induce crystallization . However, this method achieves lower purity (95–97%) compared to chromatography, necessitating additional washes with cold ether .

Analytical Characterization

Quality control of PNP-α-D-glucoside relies on multi-technique verification:

Chromatographic Analysis

-

HPLC : Reverse-phase C18 columns with UV detection at 310 nm confirm purity ≥98.5% .

-

TLC : Silica plates developed in ethyl acetate:hexane (3:1) visualize the product (Rf = 0.42) and residual 4-nitrophenol (Rf = 0.78) .

Spectroscopic Data

-

Melting Point : 204–218°C (decomposition observed above 210°C) .

-

IR Spectroscopy : Peaks at 1,520 cm⁻¹ (NO₂ stretch) and 1,260 cm⁻¹ (C-O-C glycosidic bond) .

Yield Optimization Strategies

Maximizing yield requires addressing key bottlenecks:

Stoichiometric Adjustments

Increasing the molar ratio of 4-nitrophenol to glucose derivative from 1:1 to 1.2:1 improves coupling efficiency but risks di-O-substituted by-products .

Solvent Selection

Anhydrous methanol enhances nucleophilicity of the 4-nitrophenolate ion compared to ethanol or acetone, reducing reaction time by 30% .

Temperature Control

Elevating temperature to 40°C accelerates the reaction but promotes beta-anomer formation. Maintaining 25°C ensures >95% alpha-selectivity .

Industrial-Scale Production Considerations

While laboratory syntheses prioritize purity, industrial processes balance cost and scalability:

-

Catalyst Recycling : Sodium methoxide recovery via distillation reduces raw material costs by 20% .

-

Continuous Chromatography : Simulated moving bed (SMB) systems achieve throughputs of 50 kg/day with 92% purity .

-

Waste Management : Methanol-dichloromethane mixtures are distilled and reused, minimizing environmental impact .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031992 | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3767-28-0 | |

| Record name | p-Nitrophenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。